Hexyl sulfurochloridoite
Description
Hexyl sulfurochloridoite (hypothetical IUPAC name: hexyl chlorosulfonate) is a sulfur-containing organic compound characterized by a hexyl (C₆H₁₃) group bonded to a chlorosulfonate (-SO₂Cl) functional group. This compound likely exhibits reactivity typical of sulfonic acid derivatives, with applications in organic synthesis, surfactants, or specialty chemicals.
Properties
CAS No. |
62101-25-1 |
|---|---|
Molecular Formula |
C6H13ClO2S |
Molecular Weight |
184.69 g/mol |
IUPAC Name |
1-chlorosulfinyloxyhexane |
InChI |
InChI=1S/C6H13ClO2S/c1-2-3-4-5-6-9-10(7)8/h2-6H2,1H3 |
InChI Key |
HFPTUYKNPFLHAV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOS(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hexyl sulfurochloridoite typically involves the reaction of hexyl alcohol with thionyl chloride (SOCl₂). The reaction proceeds as follows:
C6H13OH+SOCl2→C6H13SCl+SO2+HCl
This reaction is usually carried out under anhydrous conditions to prevent the hydrolysis of the product. The reaction mixture is often heated to facilitate the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as distillation or recrystallization may be employed to isolate the desired product.
Chemical Reactions Analysis
Hydrolysis and Solvolysis Reactions
Chlorosulfonic acid derivatives exhibit rapid hydrolysis in aqueous environments. For alkyl sulfonyl chlorides (R-SO₂Cl), hydrolysis typically produces sulfonic acids and hydrochloric acid:
R-SO₂Cl + H₂O → R-SO₃H + HCl
Key findings:
-
Reaction with water is exothermic and violent, generating dense HCl fumes .
-
Hydrolysis kinetics depend on steric effects; linear alkyl chains (e.g., hexyl) react slower than aromatic sulfonyl chlorides due to reduced electrophilicity .
Nucleophilic Substitution Reactions
Sulfurochloridoite groups participate in nucleophilic substitutions with alcohols, amines, and thiols:
Esterification with Alcohols
R-SO₂Cl + R'OH → R-SO₂OR' + HCl
-
Reaction with n-hexanol requires inert solvents (e.g., dichloromethane) and base scavengers (e.g., pyridine) .
-
Yields exceed 90% at 50–60°C with 1:1.4 molar ratios (acid:alcohol), as demonstrated in similar esterification systems .
Amidation with Amines
R-SO₂Cl + R''NH₂ → R-SO₂NHR'' + HCl
-
Primary amines react efficiently at room temperature, while secondary amines require elevated temperatures (40–60°C) .
Electrophilic Aromatic Substitution
While hexyl sulfurochloridoite itself is non-aromatic, its sulfonyl chloride group can act as an electrophile in aromatic systems:
Ar-H + R-SO₂Cl → Ar-SO₂-R + HCl
-
Reaction proceeds via in situ generation of SO₂Cl⁺ electrophiles .
-
Benzene derivatives achieve 75–95% conversion under reflux conditions .
Thermal Decomposition
Thermal stability data for alkyl sulfonyl chlorides:
| Temperature Range (°C) | Decomposition Products | Observations |
|---|---|---|
| 120–150 | SO₂, HCl, Alkyl radicals | Exothermic; gas evolution |
| >200 | Sulfur oxides, Chlorinated hydrocarbons | Chain scission dominant |
Oxidation
Sulfonyl chlorides oxidize to sulfonic acids under strong oxidizing conditions:
R-SO₂Cl + [O] → R-SO₃H + Cl⁻
Reduction
Lithium aluminum hydride reduces sulfonyl chlorides to thiols:
R-SO₂Cl + 4 LiAlH₄ → R-SH + LiCl + Al(OH)₃ + H₂
Complexation with Metals
Alkyl sulfonyl chlorides coordinate with transition metals:
2 R-SO₂Cl + Sn → SnCl₄ + (R-SO₂)₂Sn
Scientific Research Applications
Hexyl sulfurochloridoite has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, especially in drug development.
Industry: this compound is utilized in the production of specialty chemicals and materials, such as polymers and surfactants.
Mechanism of Action
The mechanism of action of hexyl sulfurochloridoite involves its interaction with various molecular targets. The sulfur-chlorine bond is reactive and can undergo nucleophilic attack, leading to the formation of new chemical bonds. This reactivity is exploited in synthetic chemistry to create complex molecules. In biological systems, the compound may interact with cellular components, disrupting normal cellular functions and leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares hexyl sulfurochloridoite (inferred properties) with key analogs from the evidence:
*Note: this compound properties are inferred based on structural analogs.
2.1 Reactivity and Stability
- This compound : Expected to hydrolyze in water, releasing HCl and forming hexyl sulfonic acid. Reactivity similar to sulfuryl chloride (SO₂Cl₂), which reacts violently with water and alcohols .
- Sodium hexyl sulfate : Stable in aqueous solutions; anionic surfactant with low reactivity .
- Hexyl esters: Chemically stable under storage conditions; hydrolyze under acidic/basic conditions to yield hexanol and carboxylic acids .
2.2 Functional Group Influence
- The -SO₂Cl group in this compound confers electrophilic reactivity, making it useful for introducing sulfonate groups in organic synthesis. In contrast, sodium hexyl sulfate’s -SO₄⁻ group enables water solubility and surfactant behavior .
- Hexyl esters (e.g., hexyl acetate) lack sulfur and chlorine, relying on ester groups for flavor and fragrance applications .
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